molecular formula C15H17ClN2O2 B11022914 N-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

N-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B11022914
M. Wt: 292.76 g/mol
InChI Key: KOFQGXCCWGWLNF-UHFFFAOYSA-N
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Description

N-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound with a molecular formula of C15H17ClN2O2 This compound is known for its unique chemical structure, which includes a chlorophenyl group, a butyl chain, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with N-butyl-5-methylisoxazole-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

N-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis (programmed cell death).

Comparison with Similar Compounds

N-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:

  • N-butyl-3-(2-chlorophenyl)-N-ethylacrylamide
  • N-butyl-3-{[(2-chlorophenyl)methyl]amino}-N-methylpropanamide

These compounds share structural similarities but differ in their functional groups and chemical properties

Properties

Molecular Formula

C15H17ClN2O2

Molecular Weight

292.76 g/mol

IUPAC Name

N-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C15H17ClN2O2/c1-3-4-9-17-15(19)13-10(2)20-18-14(13)11-7-5-6-8-12(11)16/h5-8H,3-4,9H2,1-2H3,(H,17,19)

InChI Key

KOFQGXCCWGWLNF-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)C

Origin of Product

United States

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